Isopropyl acetoacetate
Overview
Description
Isopropyl acetoacetate is a chemical compound with the molecular formula C7H12O3. It is a colorless liquid that is slightly miscible with water and has a boiling point of 95°C at 52 hPa . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Target of Action
Isopropyl acetoacetate (IPAA) is a versatile organic compound used as an intermediate in various chemical reactions . The primary targets of IPAA are the reactants in these chemical reactions, which can vary depending on the specific synthesis process .
Mode of Action
IPAA interacts with its targets through chemical reactions. For instance, it can be used to synthesize Isopropyl 2-acetyl-3-phenyl-2-propenoate via a Knoevenagel reaction in the presence of Ti(O-i-Pr)4 . It can also react with cinnamaldehydes and primary amines to produce substituted 1,4-dihydropyridines . These reactions result in the formation of new compounds.
Biochemical Pathways
For instance, the acetyl CoA pathway is one of the oldest and most critical metabolic pathways, involved in both energy production and biosynthesis . .
Pharmacokinetics
Given its use in chemical synthesis, it’s likely that these properties would be significantly influenced by the specific conditions of the reaction, such as temperature, ph, and the presence of other reactants .
Result of Action
The primary result of IPAA’s action is the formation of new compounds through chemical reactions . These new compounds can have a wide range of properties and uses, depending on the specific reactants and conditions of the reaction.
Action Environment
The action of IPAA is highly dependent on the environmental conditions of the reaction. Factors such as temperature, pH, and the presence of other reactants or catalysts can significantly influence the reaction’s efficiency and the properties of the resulting compounds . Therefore, careful control of these environmental factors is crucial for optimizing IPAA’s action.
Biochemical Analysis
Biochemical Properties
Isopropyl acetoacetate can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize Isopropyl 2-acetyl-3-phenyl-2-propenoate via Knoevenagel reaction in the presence of Ti (O-i-Pr)4 . It can also be used to synthesize substituted 1,4-dihydropyridines by reacting with cinnamaldehydes and primary amines .
Cellular Effects
This compound can influence cellular function. For example, it has been used to synthesize 4H-pyran analog, which has been shown to interact with herring sperm DNA (hs DNA) under physiological conditions .
Molecular Mechanism
This conversion is crucial for the utilization of acetate, regardless of the source .
Temporal Effects in Laboratory Settings
It is known that this compound is less stable than beta-hydroxybutyrate (BHB) and is rapidly converted to BHB in the blood .
Metabolic Pathways
This compound is involved in the mevalonate pathway, a crucial metabolic pathway for the production of isoprenoids . It is also involved in the synthesis of functional isoprenoids from acetoacetate .
Transport and Distribution
It is known that all acetate, regardless of the source, must be converted to acetyl-CoA to be utilized .
Subcellular Localization
It is known that acyl-CoA short-chain synthetase-2 (ACSS2), which converts acetate to acetyl-CoA, is present in the cytosol and nuclei of many cell types .
Preparation Methods
Isopropyl acetoacetate can be synthesized through several methods. One common method involves the esterification of diketene with isopropanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out at a temperature of around 60°C, and the product is obtained through rectification with a yield of approximately 93.5% . Another method involves the reaction of acetyl ketene with isopropyl alcohol .
Chemical Reactions Analysis
Isopropyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions to form various substituted acetoacetates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include isopropyl 2-acetyl-3-phenyl-2-propenoate and substituted 1,4-dihydropyridines .
Scientific Research Applications
Isopropyl acetoacetate is widely used in scientific research and industrial applications. In chemistry, it serves as a reactant in the synthesis of various compounds, including isopropyl 2-acetyl-3-phenyl-2-propenoate via the Knoevenagel reaction . In biology and medicine, it is used as an intermediate in the production of pharmaceuticals such as isradipine . Additionally, it is used in the manufacturing of agrochemicals and other fine chemicals .
Comparison with Similar Compounds
- Ethyl acetoacetate
- Tert-butyl acetoacetate
- Diethyl malonate
- Dimethyl malonate
Properties
IUPAC Name |
propan-2-yl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIIRWAJDFKJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060253 | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
542-08-5 | |
Record name | Isopropyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38GTB2C6XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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